molecular formula C13H11ClN2O2 B14503409 N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide CAS No. 63565-17-3

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B14503409
CAS No.: 63565-17-3
M. Wt: 262.69 g/mol
InChI Key: DBLQQYBSVOCCJZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide is an organic compound that features both amine and hydroxyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 4-aminophenol with 5-chloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-2-hydroxybenzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(4-Aminophenyl)-5-chlorobenzamide: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    N-(4-Aminophenyl)-2-chloro-5-hydroxybenzamide: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior.

Uniqueness

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

63565-17-3

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C13H11ClN2O2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18)

InChI Key

DBLQQYBSVOCCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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